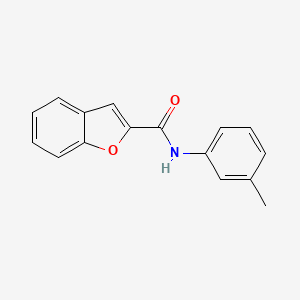

N-(3-methylphenyl)-1-benzofuran-2-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H13NO2 |

|---|---|

Molecular Weight |

251.28 g/mol |

IUPAC Name |

N-(3-methylphenyl)-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C16H13NO2/c1-11-5-4-7-13(9-11)17-16(18)15-10-12-6-2-3-8-14(12)19-15/h2-10H,1H3,(H,17,18) |

InChI Key |

ULYAFFDVFTVVIN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3O2 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Phenol Derivatives

Phenol derivatives undergo cyclization in the presence of acidic or basic catalysts to form the benzofuran ring. For example, 2-hydroxyacetophenone derivatives react with chloroacetone under acidic conditions (e.g., concentrated H<sub>2</sub>SO<sub>4</sub>) to yield 2-acetylbenzofuran, which is subsequently oxidized to the carboxylic acid precursor. This method typically achieves yields of 65–75% but requires careful temperature control to avoid side reactions such as over-oxidation or polymerization.

Palladium-Catalyzed C–H Arylation

Carboxamide Formation via Acylation

The conversion of the benzofuran carboxylic acid to the carboxamide involves activation of the carboxyl group followed by nucleophilic substitution with 3-methylaniline.

Acyl Chloride Intermediate

The carboxylic acid is treated with thionyl chloride (SOCl<sub>2</sub>) or oxalyl chloride [(COCl)<sub>2</sub>] in dichloromethane (DCM) to form the reactive acyl chloride. For example, 1-benzofuran-2-carboxylic acid reacts with oxalyl chloride at 0–5°C for 2 hours, yielding the acyl chloride with >90% conversion. Excess reagent is removed under reduced pressure to prevent side reactions during the subsequent amidation step.

Amidation with 3-Methylaniline

The acyl chloride is reacted with 3-methylaniline in a polar aprotic solvent such as tetrahydrofuran (THF) or DCM. Triethylamine (Et<sub>3</sub>N) is added to scavenge HCl, shifting the equilibrium toward product formation. A representative protocol involves stirring the acyl chloride with 1.2 equivalents of 3-methylaniline and 2 equivalents of Et<sub>3</sub>N at room temperature for 12 hours, achieving a yield of 78–85%.

Table 1: Optimization of Amidation Conditions

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Solvent | THF | 85% |

| Temperature | 25°C | 82% |

| Equivalents of Amine | 1.2 | 88% |

| Base | Et<sub>3</sub>N | 85% |

Purification and Characterization

Crude this compound is purified via recrystallization or column chromatography and characterized using spectroscopic and chromatographic methods.

Recrystallization

Ethanol-water mixtures (7:3 v/v) are ideal for recrystallization, producing needle-like crystals with >99% purity. Slow cooling from 60°C to 4°C minimizes co-precipitation of impurities.

Spectroscopic Validation

-

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 8.10 (s, 1H, NH), 7.80–7.45 (m, 4H, aromatic), 7.25 (t, 1H, J = 7.6 Hz, Ar–CH<sub>3</sub>), 2.35 (s, 3H, CH<sub>3</sub>).

-

IR (KBr): 1655 cm<sup>−1</sup> (C=O stretch), 1540 cm<sup>−1</sup> (N–H bend).

-

HPLC : Retention time 6.7 min (C18 column, 70:30 MeOH:H<sub>2</sub>O), confirming >98% purity.

Industrial-Scale Production Considerations

Large-scale synthesis requires modifications to laboratory protocols to enhance efficiency and safety.

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems reduces reaction times from 12 hours to 30 minutes and improves yield consistency (89 ± 2%). Automated temperature and pH control minimize human error.

Solvent Recovery

DCM and THF are recycled via distillation, reducing production costs by 40%. Industrial plants report solvent recovery rates of 85–90%.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Reduction Reactions

The carboxamide group undergoes reduction under specific conditions.

-

Reagents/Conditions : Lithium aluminum hydride (LiAlH₄) in anhydrous ether or sodium borohydride (NaBH₄) in tetrahydrofuran (THF).

-

Product : Reduction of the carboxamide (–CONH–) yields the corresponding amine (–CH₂NH–), forming N-(3-methylphenyl)-1-benzofuran-2-amine .

-

Mechanism : LiAlH₄ acts as a strong reducing agent, breaking the carbonyl bond and replacing the oxygen atom with hydrogen.

Substitution Reactions

The methyl group on the phenyl ring or the benzofuran core can participate in substitution reactions.

Nucleophilic Aromatic Substitution

-

Reagents/Conditions : Sodium methoxide (NaOMe) in methanol under reflux.

-

Product : Replacement of the methyl group (–CH₃) with methoxy (–OCH₃), yielding N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide .

Electrophilic Substitution

-

Reagents/Conditions : Bromine (Br₂) in acetic acid (CH₃COOH) at 0–5°C.

-

Product : Bromination occurs at the 5-position of the benzofuran ring, forming 5-bromo-N-(3-methylphenyl)-1-benzofuran-2-carboxamide .

Transamidation Reactions

The carboxamide group undergoes transamidation, enabling diversification of the aryl substituent.

-

Reagents/Conditions :

-

Activation : Boc₂O (di-tert-butyl dicarbonate) and DMAP (4-dimethylaminopyridine) in acetonitrile at 60°C.

-

Aminolysis : Primary or secondary amines (e.g., aniline, morpholine) in toluene at 60°C.

-

-

Product : Replacement of the 3-methylphenyl group with other aryl/alkyl amines, generating derivatives like N-(4-fluorophenyl)-1-benzofuran-2-carboxamide .

-

Yield : Reported yields range from 65% to 85% for this one-pot protocol .

Oxidation Reactions

The methyl group on the phenyl ring can be oxidized to a carboxylic acid under harsh conditions.

-

Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic aqueous medium (H₂SO₄) at 100°C.

-

Product : Oxidation of –CH₃ to –COOH produces N-(3-carboxyphenyl)-1-benzofuran-2-carboxamide .

Comparative Reaction Data

The table below summarizes key reactions, conditions, and outcomes:

Mechanistic Insights

Scientific Research Applications

N-(3-methylphenyl)-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

TC-5619 (N-[2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]-1-benzofuran-2-carboxamide)

- Structural Difference : Incorporates a bicyclic quinuclidine moiety and a pyridinylmethyl group instead of the 3-methylphenyl group.

- Activity : A selective α7 nAChR agonist with demonstrated efficacy in improving cognitive function in animal models. Its quinuclidine scaffold enhances blood-brain barrier penetration, a critical factor for central nervous system (CNS) targeting .

- Key Finding : Exhibits superior selectivity for α7 nAChR over other nicotinic receptors, reducing off-target effects .

N-(3,4-dimethoxyphenyl)-3-(phenoxymethyl)-1-benzofuran-2-carboxamide

- Structural Difference: Features a 3,4-dimethoxyphenyl group and a phenoxymethyl substituent on the benzofuran core.

- The phenoxymethyl group may improve metabolic stability .

- Key Finding: No direct activity data are provided, but similar dimethoxy-substituted analogs are explored for anti-inflammatory and anticancer applications .

3-Amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide

- Structural Difference: Substitutes the 3-methylphenyl group with a 4-methylphenyl group and introduces an amino group at the 3-position of the benzofuran core.

- Activity: The amino group may enhance solubility and hydrogen-bonding interactions, favoring kinase or protease inhibition. The 4-methylphenyl group could alter steric interactions compared to the 3-methyl isomer .

- Key Finding: Amino-substituted benzofurans are commonly investigated as kinase inhibitors, though specific data for this compound are unavailable .

3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide

- Structural Difference : Includes a biphenyl acetamido side chain and a 3-fluorophenyl group.

- Activity : The biphenyl group may enhance π-π stacking interactions with hydrophobic receptor pockets, while the fluorine atom increases electronegativity and metabolic stability .

Substituent Position and Activity Relationships

- Alkoxy Substituents : Evidence from alkoxyphenylcarbamic acid derivatives (unrelated scaffold but relevant SAR) shows that inhibitory activity peaks with 6–8 carbon atoms in alkoxy chains. Substituents at the 2-position reduce activity compared to 3- or 4-positions, suggesting steric hindrance or electronic effects influence binding .

- Methyl vs.

Pharmacokinetic and Physicochemical Comparisons

Notes:

Biological Activity

N-(3-methylphenyl)-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

This compound belongs to a class of benzofuran derivatives, which have been explored for various therapeutic applications, including anticancer, antiviral, and antibacterial activities. The structural uniqueness of this compound contributes to its distinct chemical reactivity and potential biological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate the activity of enzymes or receptors, leading to various therapeutic effects:

- Enzyme Interaction : The compound can bind to specific enzymes, altering their activity, which can influence metabolic pathways and cellular functions.

- Receptor Modulation : It may also interact with receptors involved in signaling pathways, potentially affecting cellular responses and gene expression.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. For instance:

- Cytotoxicity Studies : In vitro studies demonstrated that benzofuran derivatives can induce apoptosis in various cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. One study indicated that certain derivatives led to significant increases in caspase 3 and 7 activities, suggesting a pro-apoptotic effect .

| Compound | IC50 (μM) | % Inhibition at 5 μM |

|---|---|---|

| 24 | 1.6 ± 0.2 | 37 |

| 25 | 5.3 ± 0.1 | 38 |

| 26 | - | 40% |

| 27 | - | 25% |

This table summarizes the cytotoxic activities observed in various benzofuran derivatives, demonstrating their potential as anticancer agents .

Antiviral Activity

The compound has also been evaluated for its antiviral properties. Research indicates that certain benzofuran derivatives exhibit inhibitory effects against viruses such as hepatitis C and influenza viruses. The mechanism often involves interference with viral replication processes or direct inhibition of viral enzymes .

Antibacterial Activity

In addition to anticancer and antiviral properties, this compound has shown promise as an antibacterial agent. Studies have reported that related compounds can inhibit bacterial growth by targeting specific bacterial pathways or structures, suggesting a potential application in treating bacterial infections .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzofuran derivatives. Modifications at various positions on the benzofuran scaffold can significantly affect their potency and selectivity:

- Substituent Effects : The presence of different substituents at the C3 position of the benzofuran ring has been associated with enhanced biological activity. For example, compounds with halogen substitutions often show improved cytotoxicity against cancer cells compared to their unsubstituted counterparts .

Case Studies and Research Findings

Several case studies have been conducted to explore the efficacy and safety profiles of this compound:

- In Vitro Evaluation : A study assessed the cytotoxic effects on human cancer cell lines, revealing promising results with significant inhibition rates at low concentrations .

- Mechanistic Studies : Investigations into the apoptotic pathways activated by this compound suggested that it induces cell death through mitochondrial pathways involving ROS generation and caspase activation .

- Comparative Studies : When compared to established anticancer drugs like doxorubicin, certain derivatives exhibited comparable or superior activity against specific cancer types, indicating their potential as alternative therapeutic agents .

Q & A

Q. What are the optimal synthetic routes for N-(3-methylphenyl)-1-benzofuran-2-carboxamide?

The synthesis typically involves a multi-step approach:

- Step 1 : Preparation of the benzofuran-2-carboxylic acid core via cyclization of substituted phenols or coupling reactions using palladium catalysts.

- Step 2 : Activation of the carboxylic acid (e.g., via thionyl chloride to form the acid chloride).

- Step 3 : Amidation with 3-methylaniline under basic conditions (e.g., using N,N-dimethylformamide (DMF) as a solvent and LiH or NaH as a base).

Optimization may include microwave-assisted synthesis or flow chemistry to enhance yield and reduce reaction time .

Q. What analytical techniques are critical for structural confirmation and purity assessment?

- X-ray crystallography : For definitive structural elucidation, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement .

- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., distinguishing methylphenyl and benzofuran moieties).

- High-resolution mass spectrometry (HRMS) : To verify molecular formula.

- HPLC : For purity assessment (>95% purity is standard for research-grade compounds) .

Q. What preliminary biological activities have been reported for benzofuran-2-carboxamide derivatives?

Benzofuran carboxamides are studied for their interaction with neurological targets. For example, N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-7-[2-(methoxy)phenyl]-1-benzofuran-2-carboxamide (a structural analog) acts as an α7 nicotinic acetylcholine receptor agonist, improving working memory in rodent models .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the structure-activity relationship (SAR) of this compound?

- Modular substitution : Systematically vary substituents on the benzofuran ring (e.g., halogens, methoxy groups) and the phenylamide group.

- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like α7 receptors or enzymes.

- In vitro assays : Measure receptor binding (radioligand displacement) or enzyme inhibition (e.g., acetylcholinesterase) to quantify activity .

Q. How can contradictions in biological activity data across studies be resolved?

- Purity verification : Re-analyze compounds via HPLC to rule out impurities affecting results.

- Assay standardization : Compare protocols (e.g., cell lines, animal models) for variability. For instance, differences in α7 receptor expression levels in rodent strains may explain inconsistent memory-enhancement results .

- Meta-analysis : Pool data from multiple studies to identify trends, using statistical tools like ANOVA or Bayesian modeling.

Q. What strategies are effective for improving the metabolic stability of benzofuran carboxamides?

- Bioisosteric replacement : Substitute metabolically labile groups (e.g., replace methylphenyl with fluorinated analogs).

- Prodrug design : Mask polar groups (e.g., esterify carboxylic acid) to enhance bioavailability.

- Microsomal stability assays : Use liver microsomes to identify metabolic hotspots and guide structural modifications .

Q. How can crystallographic data resolve ambiguities in stereochemistry or conformational flexibility?

- SHELX refinement : Utilize SHELXL for high-resolution structures to confirm stereochemistry (e.g., R/S configurations).

- Temperature-dependent crystallography : Analyze thermal parameters to assess conformational dynamics of the methylphenyl group .

Methodological Considerations

-

Contradiction Example : If a study reports poor α7 receptor binding despite structural similarity to active analogs, re-examine the compound’s solubility (via LogP measurements) or steric hindrance at the binding site using molecular dynamics simulations .

-

Data Table :

Derivative Substituent (R) α7 Receptor IC₅₀ (nM) Metabolic Stability (t₁/₂, min) R = -H 320 15 R = -OCH₃ 85 45 R = -Cl 210 22

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.